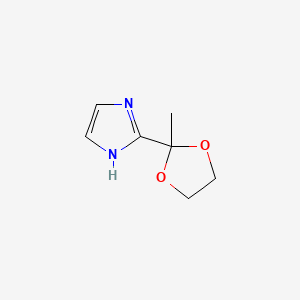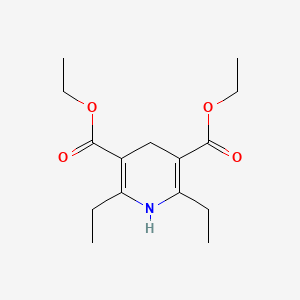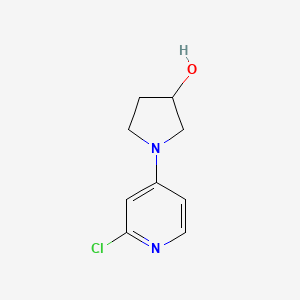
1-(2-Chloropyridin-4-yl)pyrrolidin-3-ol
描述
“1-(2-Chloropyridin-4-yl)pyrrolidin-3-ol” is a chemical compound with the IUPAC name 1-(2-chloropyridin-3-yl)pyrrolidin-3-ol . It has a molecular weight of 199.64 .
Synthesis Analysis
While specific synthesis methods for “1-(2-Chloropyridin-4-yl)pyrrolidin-3-ol” were not found, pyrrolidine, a core component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The InChI code for “1-(2-Chloropyridin-4-yl)pyrrolidin-3-ol” is 1S/C8H10ClN3O/c9-8-10-3-1-7(11-8)12-4-2-6(13)5-12/h1,3,6,13H,2,4-5H2 . This indicates that the compound contains carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
“1-(2-Chloropyridin-4-yl)pyrrolidin-3-ol” is a solid at room temperature . It has a molecular weight of 199.64 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学研究应用
Agriculture: Enhancing Kiwifruit Quality
1-(2-Chloropyridin-4-yl)pyrrolidin-3-ol: has been studied for its effects on the optical parameters and internal quality of ‘Xuxiang’ kiwifruits during growth. The compound, when applied in varying concentrations, influenced the absorption coefficient and reduced scattering coefficient of the fruits, which correlated with changes in firmness and moisture content . This suggests potential applications in agriculture for improving fruit quality and developing non-destructive quality assessment methods.
Spectral Analysis: Non-Destructive Testing
The same study that investigated kiwifruits also demonstrated the use of 1-(2-Chloropyridin-4-yl)pyrrolidin-3-ol in spectral analysis. By affecting the optical properties of the fruits, it allowed for the development of a partial least squares regression model to predict internal quality attributes like soluble solid content and firmness . This application is significant for industries requiring non-destructive testing methods.
Material Science: Nanocomposite Synthesis
In material science, 1-(2-Chloropyridin-4-yl)pyrrolidin-3-ol has been involved in the microwave-assisted synthesis of cellulose/AgCl nanocomposites. These nanocomposites exhibit antimicrobial properties, making them suitable for a variety of applications, including medical devices and packaging materials .
Drug Discovery: Biological Activity Scaffold
The pyrrolidine ring, a component of 1-(2-Chloropyridin-4-yl)pyrrolidin-3-ol , is a versatile scaffold in drug discovery. It’s widely used by medicinal chemists to obtain compounds for treating human diseases due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules .
Analytical Chemistry: Chromatography
Scientists with expertise in various research areas, including analytical chemistry, recognize the potential of 1-(2-Chloropyridin-4-yl)pyrrolidin-3-ol . Its properties could be leveraged in chromatographic methods to separate and analyze complex mixtures, aiding in the identification and quantification of substances .
Chemical Synthesis: Intermediate Compound
As an intermediate compound, 1-(2-Chloropyridin-4-yl)pyrrolidin-3-ol can be used in the synthesis of more complex chemical structures. Its reactivity and structural features make it a valuable building block in organic synthesis .
Life Sciences: Research Tool
In life sciences, this compound could serve as a research tool for studying biological processes. Its interaction with various biomolecules can provide insights into cellular mechanisms and pathways .
安全和危害
属性
IUPAC Name |
1-(2-chloropyridin-4-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-9-5-7(1-3-11-9)12-4-2-8(13)6-12/h1,3,5,8,13H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKOQIXBIKNJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridin-4-yl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









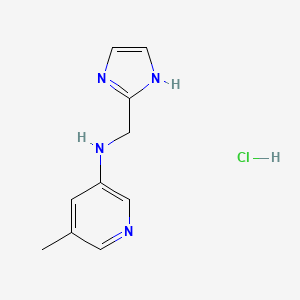

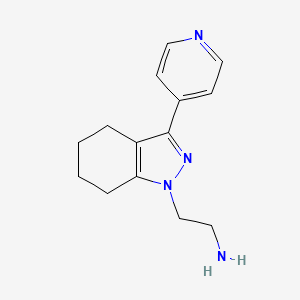
![2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B1436171.png)
